Enzymatic VEGFR2/KDR Inhibitory Potency: KDR-in-4 (7 nM) Compared to FDA-Approved Multi-Kinase Inhibitors
KDR-in-4 inhibits recombinant KDR/VEGFR2 with an IC50 of 7 nM in enzymatic assays . This potency positions the compound approximately 6-fold more potent than vandetanib (KDR IC50 = 40 nM) and approximately 11-fold more potent than sunitinib (VEGFR2 IC50 = 80 nM) . The quantitative advantage over these widely used clinical comparators establishes KDR-in-4 as a high-potency VEGFR2 probe suitable for dose-response studies where lower compound concentrations minimize off-target liabilities associated with higher dosing.
| Evidence Dimension | VEGFR2/KDR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Vandetanib: 40 nM; Sunitinib: 80 nM |
| Quantified Difference | KDR-in-4 is 5.7-fold more potent than vandetanib; 11.4-fold more potent than sunitinib |
| Conditions | Recombinant KDR/VEGFR2 kinase enzymatic assays |
Why This Matters
Higher target potency enables lower working concentrations, reducing the risk of off-target kinase engagement at pharmacologically relevant doses and improving assay signal-to-noise ratios in cellular and biochemical studies.
